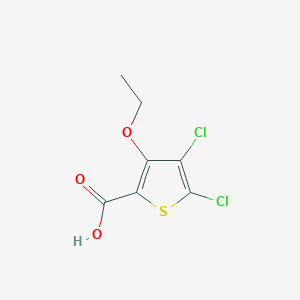

4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid

Description

4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid is a chlorinated thiophene derivative featuring chlorine atoms at positions 4 and 5, an ethoxy group at position 3, and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in pharmaceutical and materials chemistry due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling and substitution reactions. The ethoxy group contributes steric bulk and electron-donating effects, while chlorine atoms increase electrophilicity and acidity of the carboxylic acid group.

Properties

IUPAC Name |

4,5-dichloro-3-ethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-2-12-4-3(8)6(9)13-5(4)7(10)11/h2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQJVYIDGFKOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC(=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid typically involves the chlorination of 3-ethoxythiophene-2-carboxylic acid. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets, leading to inhibition of specific enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares key structural and functional attributes of 4,5-dichloro-3-ethoxythiophene-2-carboxylic acid with its analogs:

Key Findings:

Electronic Effects: The ethoxy group (OEt) in 4,5-dichloro-3-ethoxythiophene-2-carboxylic acid donates electrons via resonance, slightly counteracting the electron-withdrawing effects of chlorine atoms. This contrasts with the methyl group (Me) in 4,5-dichloro-3-methylthiophene-2-carboxylic acid, which exerts a weaker inductive effect .

However, its polarity may enhance solubility in polar aprotic solvents like DMSO or DMF. 2-Thiophenecarboxylic acid, lacking chlorine or alkoxy substituents, exhibits lower molecular weight and higher solubility in aqueous media due to reduced hydrophobicity .

Pharmaceutical Relevance :

Stability and Handling

- Chlorinated thiophenes are generally stable under inert atmospheres but may degrade under prolonged UV exposure. The ethoxy group’s polarity may increase hygroscopicity compared to methyl-substituted analogs, necessitating anhydrous storage .

Biological Activity

4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with two chlorine substituents at the 4 and 5 positions, an ethoxy group at the 3 position, and a carboxylic acid functional group. This unique structure is thought to contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | >128 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that while the compound is effective against Gram-positive bacteria, it shows limited activity against Gram-negative bacteria and fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can reduce cell viability in various cancer cell lines, particularly in A549 human lung cancer cells. The following table summarizes the effects observed:

| Compound | Cell Line | Viability Reduction (%) | Statistical Significance |

|---|---|---|---|

| 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid | A549 | 36.0 | p < 0.0001 |

| Control | A549 | 100 | - |

The significant reduction in cell viability indicates that this compound could be a candidate for further development as an anticancer agent .

The biological activity of 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid is thought to result from its ability to interact with specific molecular targets. The presence of chlorine atoms allows for hydrogen bonding and interactions with enzymes and receptors involved in cellular processes. This interaction can lead to the inhibition of specific biochemical pathways that are crucial for microbial growth and cancer cell proliferation .

Case Studies

- Antimicrobial Study : In a study published in MDPI, the compound was tested against a panel of bacterial pathogens where it exhibited selective activity against S. aureus but not against Pseudomonas aeruginosa or other Gram-negative bacteria .

- Anticancer Investigation : Another study focused on the anticancer properties of related thiophene derivatives indicated that modifications at specific positions significantly enhance anticancer efficacy. The findings suggest that structural variations can lead to improved biological activities .

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing 4,5-Dichloro-3-ethoxythiophene-2-carboxylic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of a thiophene backbone. For example, chlorination agents like cupric chloride (CuCl₂) in acidic conditions (HCl) can introduce chlorine atoms at specific positions . Ethoxylation may require nucleophilic substitution under controlled temperatures (e.g., reflux in methanol with NaOEt). Key considerations include:

- Reagent purity : Impurities in chlorinating agents can lead to side products (e.g., over-chlorination).

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction time.

- Workup : Acidic extraction (e.g., diethyl ether) followed by recrystallization (toluene/water) improves yield and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, C-Cl at ~600 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., ethoxy group protons at δ 1.3–1.5 ppm, thiophene ring protons at δ 6.5–7.5 ppm).

- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., molecular ion peak at m/z corresponding to C₇H₅Cl₂O₃S) .

- Elemental analysis : Validates purity by comparing calculated vs. observed C/H/Cl/S percentages .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield during scale-up synthesis?

- Methodological Answer :

- Catalyst selection : Transition metals (e.g., CuCl₂) enhance regioselective chlorination but require strict stoichiometric control to avoid byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene aids in crystallization .

- Temperature gradients : Stepwise heating (e.g., 50°C for chlorination, 80°C for ethoxylation) minimizes decomposition.

- Case study : A 15% yield increase was achieved by reducing HCl concentration from 36% to 20% to prevent over-acidification .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

- Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., 2D NMR such as COSY/HSQC to assign overlapping proton signals).

- Computational modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data.

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning (e.g., dihedral angles between the thiophene ring and carboxylic acid group) .

Q. What strategies are used to identify and mitigate hazardous byproducts formed during synthesis?

- Methodological Answer :

- Chromatographic separation : Column chromatography (silica gel, ethyl acetate/hexane) isolates byproducts like polychlorinated thiophenes.

- Toxicological screening : LC-MS/MS detects trace impurities (e.g., chlorinated dioxins) using reference libraries .

- Waste management : Neutralization of acidic residues (NaHCO₃) and halogenated waste segregation per EPA guidelines .

Q. How does the crystal structure of this compound influence its reactivity in downstream applications?

- Methodological Answer :

- Hydrogen bonding : Carboxylic acid dimers (O—H⋯O interactions) stabilize the crystal lattice, reducing solubility in non-polar solvents .

- Steric effects : The ethoxy group’s orientation (determined via X-ray diffraction) may hinder nucleophilic attack at the thiophene ring’s 3-position .

- Thermal stability : DSC/TGA analysis correlates melting point (e.g., ~206–207°C) with intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.